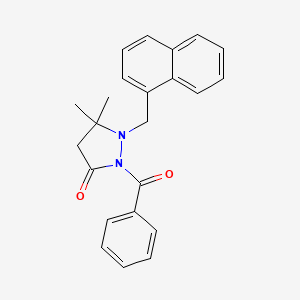
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone core with a benzoyl group and a naphthalen-1-ylmethyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one typically involves the reaction of 5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted pyrazolidinones with varied functional groups.
Scientific Research Applications
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The benzoyl and naphthalen-1-ylmethyl groups play crucial roles in binding to target proteins and influencing their activity .
Comparison with Similar Compounds
- 1-Benzoyl-2-benzyl-5,5-dimethyl-pyrazolidin-3-one
- 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
- 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one
Comparison: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is unique due to its naphthalen-1-ylmethyl substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
915973-17-0 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C23H22N2O2/c1-23(2)15-21(26)25(22(27)18-10-4-3-5-11-18)24(23)16-19-13-8-12-17-9-6-7-14-20(17)19/h3-14H,15-16H2,1-2H3 |
InChI Key |
BGFGGBNOMPEGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(N1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

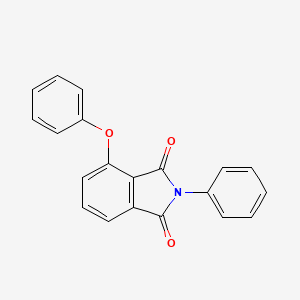
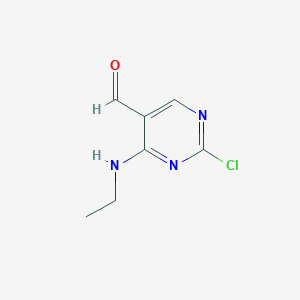
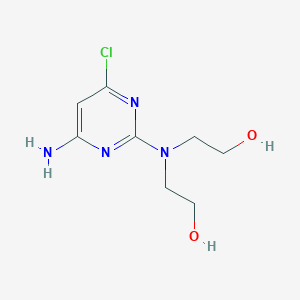

![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
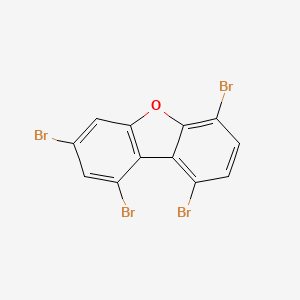
![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
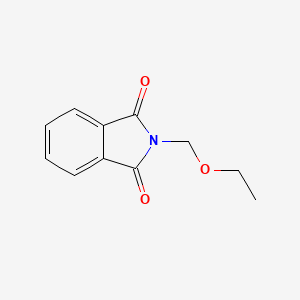

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
